molecular formula C17H17Cl2N B1200038 Sertraline CAS No. 79617-96-2

Sertraline

Cat. No. B1200038
CAS RN: 79617-96-2
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-SJCJKPOMSA-N
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Description

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely studied for its pharmacological properties. It inhibits serotonin reuptake in the brain, leading to enhanced serotonergic neurotransmission. This mechanism underlies its antidepressant activity without the side effects commonly associated with anticholinergic, cardiotonic, or sedative drugs (Heym & Koe, 1988).

Synthesis Analysis

The synthesis of Sertraline involves several key steps, including the use of specific chemical reactions to produce the final compound. While the detailed synthesis process is not covered in the provided articles, it's known that the synthesis aims to achieve a potent and specific serotonin uptake inhibitor, as demonstrated by its in vitro and in vivo activities (Doogan & Caillard, 1988).

Molecular Structure Analysis

The molecular structure of Sertraline plays a crucial role in its function as a selective serotonin reuptake inhibitor. The structure-activity relationship (SAR) of Sertraline indicates that its efficacy as an antidepressant is directly related to its ability to interact with the serotonin transporter in the brain. However, the articles do not provide a detailed analysis of its molecular structure.

Chemical Reactions and Properties

Sertraline's chemical properties, including its reactivity and stability, contribute to its pharmacological profile. It is designed to have high potency and specificity for serotonin uptake inhibition, with minimal effects on other neurotransmitter systems. The chemical stability and lack of reactivity with other compounds contribute to its safety and efficacy as an antidepressant (McRae & Brady, 2001).

Physical Properties Analysis

The physical properties of Sertraline, such as solubility and pharmacokinetics, are optimized for oral administration and effective blood-brain barrier penetration. These properties ensure that Sertraline is adequately absorbed and distributed in the body to exert its therapeutic effects. However, specific details on its physical properties are not provided in the articles.

Chemical Properties Analysis

Sertraline's chemical properties, including its pharmacodynamics and pharmacokinetics, underpin its role as an effective SSRI. Its action of inhibiting serotonin reuptake results in increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects. The compound's selectivity for the serotonin transporter over other transporters minimizes side effects and enhances its safety profile (Sheehan & Kamijima, 2009).

Scientific Research Applications

  • Pharmacokinetics and Tolerability : Sertraline is known for its selective inhibition of serotonin reuptake and is well-tolerated in therapeutic dosages. It is effective in managing major depressive disorder, panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. The drug is slowly absorbed after oral administration, undergoes extensive first-pass oxidation, and is eliminated by metabolic pathways (Vane, Liston, & Markowitz, 2002).

  • Activity Against Leishmania Donovani : Sertraline shows efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). It demonstrates potential as a pharmacological tool for oral treatment of VL (Palit & Ali, 2008).

  • Cytotoxicity and Hepatotoxicity : Research indicates that sertraline can cause cytotoxicity and has been associated with rare but severe hepatotoxicity. Mitochondrial dysfunction, apoptosis, and endoplasmic reticulum stress are involved in sertraline-associated cytotoxicity (Chen et al., 2020).

  • Anxiety Disorders Treatment : Sertraline is effective and well-tolerated for treating various anxiety disorders. It has been tested extensively in panic and obsessive-compulsive disorders, with some research on social phobia and post-traumatic stress disorder (Hirschfeld, 2000).

  • Impact on Neural Stem Cells : Studies show that sertraline promotes neural stem cells differentiating into serotoninergic neurons and protects against lipopolysaccharide-induced cellular damage. This indicates sertraline's role in neurogenesis and neural cell viability (Peng et al., 2012).

  • Behavioral Effects in Aquatic Species : Exposure to sertraline can influence the behavior of aquatic species like crayfish, potentially affecting aggression and attraction responses. This highlights the ecological implications of pharmaceuticals in the environment (Woodman et al., 2016).

  • Mitochondrial Dysfunction : Sertraline can induce mitochondrial dysfunction, playing a role in liver injury. This includes uncoupling oxidative phosphorylation and inhibiting activities of mitochondrial respiration complexes (Li et al., 2012).

  • Analytical Determination Methods : Various methods for determining sertraline in pharmaceuticals, biological materials, and environmental samples have been developed, highlighting its widespread use and the need for accurate measurement techniques (Bosch et al., 2008).

Safety And Hazards

Sertraline may cause serious side effects. It’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Sertraline is a well-established medication for treating several psychiatric conditions. Future research may focus on optimizing its use, understanding its long-term effects, and exploring its potential uses in other conditions .

properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79559-97-0 (Hydrochloride)
Record name Sertraline [INN:BAN]
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DSSTOX Substance ID

DTXSID6023577
Record name Sertraline
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Molecular Weight

306.2 g/mol
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Physical Description

Solid
Record name Sertraline
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Boiling Point

416.3±45.0 °C
Record name Sertraline
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Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.
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Product Name

Sertraline

CAS RN

79617-96-2, 79617-95-1
Record name Sertraline
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Record name cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
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Melting Point

245-246
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136,000
Citations
CL De Vane, HL Liston, JS Markowitz - Clinical pharmacokinetics, 2002 - Springer
… Sertraline is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a … Sertraline is eliminated from the body by other …
Number of citations: 260 link.springer.com
AL McRae, KT Brady - Expert Opinion on Pharmacotherapy, 2001 - Taylor & Francis
… In head-to-head comparisons, sertraline appears to be at least as well-tolerated as other … another advantage of sertraline. Unlike fluoxetine, fluvoxamine and paroxetine, sertraline is not …
Number of citations: 131 www.tandfonline.com
G MacQueen, L Born, M Steiner - CNS Drug Reviews, 2001 - Wiley Online Library
… sertraline is a potent and selective inhibitor of serotonin reuptake into presynaptic terminals. Sertraline … Sertraline mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but …
Number of citations: 123 onlinelibrary.wiley.com
…, Sertraline Chronic Depression Study Group… - Jama, 1998 - jamanetwork.com
… or double depression who responded to sertraline in a 12-week, … Sertraline afforded significantly greater prophylaxis against recurrence than did placebo (5 [6%] of 77 in the sertraline …
Number of citations: 282 jamanetwork.com
DP Doogan, V Caillard - The British Journal of Psychiatry, 1992 - cambridge.org
… sertraline was administered for eight weeks. This was followed by 44 weeks in which patients received sertraline or … During the entire double-blind period 24 (13.0%) sertraline patients …
Number of citations: 354 www.cambridge.org
…, Sertraline Antidepressant Heart Attack Randomized … - Jama, 2002 - jamanetwork.com
… The CGI-I responder rates for sertraline were significantly higher than for placebo in the total … in those assigned to sertraline.ConclusionOur results suggest that sertraline is a safe and …
Number of citations: 909 jamanetwork.com
…, D Deas, Sertraline Pediatric Depression Study Group… - Jama, 2003 - jamanetwork.com
… Multicenter open-label sertraline study in adolescent outpatients with major depression. … sertraline and placebo would be 10 using either criterion. Patients treated with sertraline also …
Number of citations: 561 jamanetwork.com
K Brady, T Pearlstein, GM Asnis, D Baker, B Rothbaum… - Jama, 2000 - jamanetwork.com
… Using a conservative last-observation-carried-forward analysis, treatment with sertraline … evident for sertraline from week 2 on the CAPS-2 total severity score. Sertraline had significant …
Number of citations: 012 jamanetwork.com
CM O'Connor, W Jiang, M Kuchibhatla, SG Silva… - Journal of the American …, 2010 - jacc.org
Objectives : The objective was to test the hypothesis that heart failure (HF) patients treated with sertraline will have lower depression scores and fewer cardiovascular events compared …
Number of citations: 606 www.jacc.org
JT Walkup, AM Albano, J Piacentini… - … England Journal of …, 2008 - Mass Medical Soc
… to receive 14 sessions of cognitive behavioral therapy, sertraline (at a dose of up to 200 mg per day), a combination of sertraline and cognitive behavioral therapy, or a placebo drug for …
Number of citations: 685 www.nejm.org

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